molecular formula C10H20N2O B1532684 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane CAS No. 933720-55-9

2-(1-Pyrrolidinylmethyl)-1,4-oxazepane

Cat. No.: B1532684
CAS No.: 933720-55-9
M. Wt: 184.28 g/mol
InChI Key: NFHDKDQZUBECJA-UHFFFAOYSA-N
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Description

Significance of the 1,4-Oxazepane (B1358080) Ring System in Contemporary Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their ring structures, are fundamental to medicinal chemistry. wikipedia.org Among these, seven-membered heterocycles containing nitrogen and oxygen, such as the 1,4-oxazepane system, are recognized as important drug scaffolds due to their unique chemical structures and broad biological activities. nih.gov The 1,4-oxazepane core is a key feature in various pharmacologically relevant molecules. researchgate.net

Research has demonstrated that derivatives of 1,4-oxazepane exhibit a range of biological effects, including potential antitumor, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net A notable area of investigation involves the synthesis of 1,4-oxazepane derivatives as selective ligands for the dopamine (B1211576) D₄ receptor, which are being explored for their potential as antipsychotic agents with a reduced risk of side effects. acs.orgnih.gov The size and nature of the oxazepane ring appear to be important factors for receptor affinity. nih.gov The inherent structural complexity and potential for stereoisomerism in the seven-membered ring make it a compelling target for the development of novel therapeutics. researchgate.netnih.gov

Role and Relevance of Pyrrolidine (B122466) Moieties in Organic Synthesis and Molecular Design

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is one of the most prevalent scaffolds in pharmaceutical science and drug design. scispace.com This moiety is a cornerstone in the structure of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is present in a wide array of FDA-approved drugs, including procyclidine (B1679153) and bepridil. scispace.comresearchgate.net Its significance stems from several key attributes: the sp³-hybridized carbons allow for a three-dimensional structure that can effectively explore pharmacophore space, it contributes to the stereochemistry of a molecule, and the non-planar nature of the ring provides increased 3D coverage. scispace.com

In the realm of organic synthesis, pyrrolidine and its derivatives are exceptionally versatile. They are widely employed as organocatalysts, particularly in promoting enantioselective transformations. acs.org The chiral amino acid L-proline, a substituted pyrrolidine, is a frequently used building block for producing chiral compounds and serves as a catalyst for stereoselective reactions. scispace.com Furthermore, pyrrolidine derivatives are utilized as ligands for transition metals and as effective chiral controllers in asymmetric synthesis, underscoring their crucial role in the creation of complex molecular architectures. acs.orgscispace.com

Structural Characterization and Nomenclature Principles for 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane

The compound this compound is structurally defined by a 1,4-oxazepane ring that is substituted at the second position with a methyl group, which in turn is linked to a pyrrolidine ring via its nitrogen atom. The systematic name is derived following IUPAC nomenclature rules for heterocyclic compounds. The parent structure is the seven-membered heterocycle "1,4-oxazepane," indicating oxygen and nitrogen atoms at positions 1 and 4, respectively. The substituent, a "pyrrolidin-1-yl" group attached to a "methyl" group, is located at position "2" of the oxazepane ring.

Below is a data table summarizing the key identifiers for this compound.

IdentifierValue
Name This compound
Synonym 2-(Pyrrolidin-1-ylmethyl)-1,4-oxazepane
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.2786 g/mol
InChI InChI=1S/C10H20N2O/c1-2-6-12(5-1)9-10-8-11-4-3-7-13-10/h10-11H,1-9H2
InChI Key NFHDKDQZUBECJA-UHFFFAOYSA-N
CAS Number 933720-55-9
Data sourced from publicly available chemical databases. rsc.org

Overview of Strategic Research Directions for Novel Oxazepane Derivatives

The development of novel oxazepane derivatives is an active area of research, driven by their potential pharmacological applications. A primary strategic focus is the creation of efficient and innovative synthetic methodologies. Researchers are exploring new routes to the 1,4-oxazepane core, such as those utilizing N-propargylamines, which promise high atom economy and shorter synthetic pathways. scispace.comrsc.org

Another significant research direction is the stereoselective synthesis of chiral 1,4-oxazepane derivatives. researchgate.netrsc.org The ability to control the stereochemistry is crucial for developing compounds that can interact with specific biological targets with high affinity and selectivity. This includes the synthesis of enantiomerically pure compounds and the detailed study of their structure-activity relationships (SAR). nih.govnih.gov

Furthermore, there is a strong emphasis on diversity-oriented synthesis to generate libraries of novel oxazepane scaffolds for biological screening. researchgate.net This involves the use of advanced synthetic techniques, including gold-catalyzed intramolecular cyclizations, multi-component reactions, and domino reactions, to access a wide range of structurally diverse molecules. researchgate.netresearchgate.net These efforts are expected to lead to the discovery of new oxazepane-based compounds with potential therapeutic value. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-6-12(5-1)9-10-8-11-4-3-7-13-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHDKDQZUBECJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CNCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Pyrrolidinylmethyl 1,4 Oxazepane

Advanced Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane reveals several plausible disconnection points, offering different strategic pathways for its synthesis. The primary disconnections involve the C-N and C-O bonds within the 1,4-oxazepane (B1358080) ring and the C-C bond connecting the side chain.

Key Disconnection Strategies:

Disconnection of the C2-Side Chain Bond: This approach simplifies the synthesis to the preparation of a 1,4-oxazepane intermediate, followed by the introduction of the pyrrolidinylmethyl group. This strategy is advantageous as it allows for a modular synthesis where different side chains can be introduced at a late stage. The key intermediate would be a 2-functionalized 1,4-oxazepane, such as a 2-(halomethyl) or 2-(tosyloxymethyl) derivative, which can then undergo nucleophilic substitution with pyrrolidine (B122466).

Disconnection of the N4-C5 and O1-C7 Bonds: This strategy involves a cyclization reaction to form the 1,4-oxazepane ring from an open-chain precursor. A plausible precursor would be an amino alcohol derivative that already contains the pyrrolidinylmethyl moiety. For instance, an N-(2-hydroxyethyl) derivative of 2-(1-pyrrolidinylmethyl)aziridine could undergo ring-opening and subsequent cyclization.

Disconnection of the N4-C3 and O1-C2 Bonds: This approach suggests a double alkylation strategy, where a dihaloether is reacted with an appropriately substituted amine. While seemingly straightforward, this method can be challenging due to competing side reactions and the need for high-dilution conditions to favor intramolecular cyclization.

A graphical representation of these strategies is presented below:

Retrosynthetic Analysis of this compound

These disconnection strategies form the basis for the development of the synthetic routes discussed in the following sections.

Development of Novel Synthetic Routes to the 1,4-Oxazepane Core Framework

The construction of the 1,4-oxazepane ring is a pivotal step in the synthesis of the target molecule. Several modern synthetic methods have been developed to access this seven-membered heterocyclic system, moving beyond classical condensation reactions.

One innovative approach involves a tandem transformation of C-N coupling followed by C-H carbonylation. nih.gov While initially developed for benzo-fused derivatives, the principles can be adapted for saturated systems. This method often utilizes a copper catalyst and proceeds under a carbon monoxide atmosphere to construct the heterocyclic core in a single operational step from readily available starting materials. nih.gov

Another strategy is the ring expansion of smaller, more readily accessible heterocycles. For example, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to yield 4-benzyl-6-phenoxy-1,4-oxazepanes through neighboring group participation, leading to an aziridinium (B1262131) cation intermediate that undergoes ring expansion. nih.gov This concept could be adapted by using a precursor that allows for the eventual introduction of the desired side chain.

Furthermore, intramolecular haloetherification has emerged as a powerful tool for the synthesis of substituted oxazepanes. researchgate.net This method relies on the regio- and stereoselective cyclization of an unsaturated amino alcohol, induced by a halogen source. The resulting halomethyl-substituted oxazepane can then be a versatile intermediate for further functionalization.

A comparison of potential synthetic routes to the 1,4-oxazepane core is provided in the table below:

Synthetic Route Key Reaction Type Potential Advantages Potential Challenges
Tandem C-N Coupling/CarbonylationCopper-catalyzed tandem reactionHigh atom economy, convergentRequires specialized equipment (CO gas)
Morpholine Ring ExpansionNeighboring group participationUtilizes readily available starting materialsCan lead to mixtures of products
Intramolecular HaloetherificationElectrophilic cyclizationGood stereocontrolRequires an unsaturated precursor

Efficient Introduction of the 1-Pyrrolidinylmethyl Side Chain at the C2 Position

The introduction of the 1-pyrrolidinylmethyl side chain at the C2 position of the 1,4-oxazepane ring is a crucial transformation. Several strategies can be envisioned, depending on the chosen retrosynthetic approach.

Late-Stage Functionalization:

If the 1,4-oxazepane core is synthesized first, the side chain can be introduced via nucleophilic substitution. A common precursor would be 1,4-oxazepane-2-methanol, which can be synthesized through various routes, including the reduction of a corresponding carboxylic acid or ester. The hydroxyl group can then be converted to a good leaving group, such as a tosylate or a halide. Subsequent reaction with pyrrolidine would yield the desired product.

Direct C-H Functionalization:

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach. Photoredox catalysis, for example, can be used for the direct α-arylation of ethers. nih.gov While this has been primarily demonstrated with aryl groups, the generation of an α-oxyalkyl radical intermediate could potentially be trapped by a nucleophile derived from pyrrolidine, although this would be a novel application.

Building Block Approach:

Alternatively, the side chain can be incorporated into one of the starting materials before the cyclization to form the 1,4-oxazepane ring. For instance, a starting material such as 1-(pyrrolidin-1-yl)propane-2,3-diol could be elaborated and then cyclized with an appropriate amino-containing fragment to form the seven-membered ring.

A summary of potential methods for side-chain introduction is presented below:

Method Key Intermediate Reaction Conditions Plausible Yield
Nucleophilic Substitution2-(Tosyloxymethyl)-1,4-oxazepanePyrrolidine, base, polar aprotic solventModerate to Good
Reductive Amination1,4-Oxazepane-2-carbaldehydePyrrolidine, reducing agent (e.g., NaBH(OAc)₃)Good
Mannich-type Reaction1,4-Oxazepane, formaldehyde, pyrrolidineAcid or base catalysisVariable

Stereoselective and Asymmetric Synthesis Approaches for this compound Enantiomers

The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective and asymmetric syntheses is therefore of significant interest to access enantiomerically pure forms of the molecule.

Chiral Pool Synthesis:

One of the most straightforward approaches to enantiomerically pure compounds is to start from a chiral precursor. For example, a chiral amino acid such as L- or D-serine can be used as a starting material. The stereocenter of the amino acid can be preserved throughout the synthetic sequence to yield a single enantiomer of the final product. Solid-phase synthesis techniques have been employed for the stereoselective formation of related benzo[e] nih.govresearchgate.netoxazino[4,3-a] nih.govresearchgate.netdiazepine-6,12-diones starting from polymer-supported serine. youtube.com

Asymmetric Catalysis:

Asymmetric catalysis offers a powerful alternative for the creation of chiral centers. For instance, a gold(I)-catalyzed synthesis of optically active 1,4-oxazepan-7-ones has been reported, proceeding through a smooth 7-exo-dig cyclization of a chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl ester. nih.gov Such catalytic cyclizations can be designed to favor the formation of one enantiomer over the other.

Diastereoselective Reactions:

If a chiral auxiliary is used, diastereoselective reactions can be employed to control the stereochemistry at the C2 position. The auxiliary can then be removed in a subsequent step to yield the enantiomerically enriched product.

Asymmetric Strategy Principle Potential Enantiomeric Excess (e.e.)
Chiral Pool SynthesisUse of enantiomerically pure starting materials (e.g., amino acids)>99%
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity80-99%
Chiral AuxiliariesTemporary incorporation of a chiral group to direct stereochemistry>95%

Optimization of Reaction Conditions, Yields, and Purity Profiles

The optimization of reaction conditions is critical for developing a practical and efficient synthesis of this compound. This involves a systematic investigation of various reaction parameters to maximize the yield and purity of the product.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For cyclization reactions, polar aprotic solvents such as DMF or DMSO are often employed. For nucleophilic substitutions, acetonitrile (B52724) or THF may be suitable.

Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Low temperatures are often used to enhance selectivity, while higher temperatures can be necessary to drive slow reactions to completion.

Catalyst and Ligand: In catalytic reactions, the choice of catalyst and ligand is paramount. For example, in copper-catalyzed C-N coupling reactions, different ligands can have a profound effect on the reaction's efficiency. nih.gov

Base: The choice and stoichiometry of the base can be crucial, particularly in reactions involving deprotonation or neutralization of acidic byproducts.

Concentration: For intramolecular cyclization reactions, high-dilution conditions are often necessary to minimize intermolecular side reactions.

Purification:

The purity of the final compound is of utmost importance. Common purification techniques include column chromatography on silica (B1680970) gel or alumina, recrystallization, and distillation. The choice of method depends on the physical properties of the compound and its impurities. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification to achieve high levels of purity.

A hypothetical optimization table for the N-alkylation of a 2-(halomethyl)-1,4-oxazepane with pyrrolidine is shown below:

Entry Solvent Base Temperature (°C) Yield (%)
1AcetonitrileK₂CO₃8065
2DMFK₂CO₃8075
3DMFCs₂CO₃8085
4DMFCs₂CO₃10082 (with byproducts)

Application of Catalytic Systems and Principles of Green Chemistry in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. The synthesis of this compound can benefit from the application of catalytic systems and the principles of green chemistry.

Catalytic Systems:

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with higher efficiency and selectivity, reducing energy consumption and waste generation.

Transition Metal Catalysis: As mentioned, copper- and gold-catalyzed reactions can be employed for the formation of the 1,4-oxazepane ring. nih.gov Palladium catalysts are also widely used in C-C and C-N bond-forming reactions that could be relevant to the synthesis of the target molecule.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions, avoiding the use of potentially toxic and expensive metals. Proline and its derivatives, for example, are well-known organocatalysts for various asymmetric transformations.

Biocatalysis: Enzymes can offer unparalleled selectivity under mild, aqueous conditions. While not yet reported for this specific molecule, the use of enzymes such as transaminases or lipases could be explored for certain steps of the synthesis.

Principles of Green Chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Tandem reactions are particularly effective in this regard. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Photoredox catalysis, which utilizes visible light, is an example of an energy-efficient approach. nih.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than petrochemicals.

By integrating these catalytic systems and green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Structural Characterization of 2 1 Pyrrolidinylmethyl 1,4 Oxazepane

Comprehensive High-Resolution Spectroscopic Techniques (e.g., 2D NMR, HRMS, Advanced FT-IR Spectroscopy)

High-resolution spectroscopic methods are indispensable for probing the intricate details of molecular structure in both solution and solid states. These techniques provide a wealth of information regarding the connectivity, molecular weight, and functional group composition of a compound.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy provides detailed information about the connectivity of atoms within a molecule. For 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane, various 2D NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals. For instance, a ¹H-¹H Correlation Spectroscopy (COSY) experiment would reveal the coupling between adjacent protons, allowing for the mapping of the spin systems within the pyrrolidinyl and oxazepane rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then be used to correlate each proton with its directly attached carbon atom. Further connectivity information could be gleaned from a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals longer-range couplings between protons and carbons, helping to piece together the entire molecular framework.

Hypothetical ¹H and ¹³C NMR Data for this compound: This data is illustrative and represents expected chemical shifts based on the molecular structure.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Oxazepane Ring: C2~3.8~75
Oxazepane Ring: C3~2.9~50
Oxazepane Ring: C5~2.8~52
Oxazepane Ring: C6~3.7~68
Oxazepane Ring: C7~3.9~70
Pyrrolidine (B122466) Ring: C1'~2.6~60
Pyrrolidine Ring: C2', C5'~2.5~54
Pyrrolidine Ring: C3', C4'~1.8~23
Methylene Bridge: -CH₂-~2.7~62

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₂₀N₂O), HRMS would provide an exact mass that confirms this formula.

Advanced Fourier-Transform Infrared (FT-IR) Spectroscopy , such as Attenuated Total Reflectance (ATR)-FTIR, offers a non-destructive method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The spectrum for this compound would be expected to show characteristic C-H stretching vibrations for the alkane-like portions of the rings, as well as C-N and C-O stretching vibrations. The absence of certain peaks, such as a strong O-H or N-H stretch, would confirm the tertiary nature of the amine and the ether linkage.

Expected FT-IR Absorption Bands for this compound: This data is illustrative and represents expected absorption frequencies based on the molecular structure.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C-H (aliphatic)2850-2960Stretching
C-N (amine)1020-1250Stretching
C-O (ether)1070-1150Stretching
CH₂1450-1470Bending

Detailed Conformational Analysis and Ring Dynamics of the 1,4-Oxazepane (B1358080) Ring System

The seven-membered 1,4-oxazepane ring is a flexible system that can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the ring in this compound would be influenced by the steric and electronic effects of the pyrrolidinylmethyl substituent. Computational modeling, in conjunction with variable-temperature NMR studies, could provide insight into the dynamic processes and energy barriers associated with the interconversion of these conformers in solution. Similar studies on related diazepane systems have shown the utility of these methods in understanding ring conformations. nih.gov

Stereochemical Assignment and Determination of Absolute Configuration

The carbon atom at the 2-position of the 1,4-oxazepane ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers (R and S). The synthesis of this compound would likely result in a racemic mixture unless a chiral starting material or catalyst is used. The absolute configuration of a single enantiomer can be determined by single-crystal X-ray diffraction of a derivative containing a heavy atom or by using chiral chromatography in conjunction with chiroptical techniques such as circular dichroism.

Theoretical and Computational Investigations of 2 1 Pyrrolidinylmethyl 1,4 Oxazepane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules. For 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) could be used to optimize its molecular geometry. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations can determine electronic properties like total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which provide insight into the molecule's polarity and potential sites for electrostatic interactions. Such foundational data is crucial for understanding the molecule's intrinsic stability and electronic characteristics.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be validated against experimental data to confirm the molecule's structure. For this compound, theoretical vibrational spectra (Infrared and Raman) could be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimentally recorded spectra to assign specific vibrational modes to different functional groups within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. Recent advancements using machine learning and deep neural networks have improved the accuracy of these predictions to within a mean absolute error of less than 0.20 ppm for ¹H shifts. Comparing predicted NMR data with experimental results is a gold standard for structural elucidation in organic chemistry.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap implies the opposite. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactive nature. The spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Computational Exploration of Potential Reaction Pathways and Mechanistic Insights

Computational chemistry allows for the exploration of potential reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, theoretical calculations could be used to investigate its synthesis pathways or potential metabolic transformations. By locating transition states and calculating activation energies, researchers can determine the most energetically favorable reaction pathways. This provides deep mechanistic insights that are often difficult to obtain through experimental methods alone, helping to understand how the molecule might be formed or how it might react with other chemical species.

Quantitative Structure-Property Relationship (QSPR) Studies for Physico-chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as boiling point, density, solubility (LogP), and polarizability. These models use calculated molecular descriptors (e.g., topological, electronic, geometric) to create a statistical relationship that can predict the properties of this and similar molecules, which is valuable in chemical and pharmaceutical research for screening and design.

Chemical Reactivity and Functionalization of 2 1 Pyrrolidinylmethyl 1,4 Oxazepane

Investigation of Electrophilic, Nucleophilic, and Radical Reaction Pathways

The reactivity of 2-(1-pyrrolidinylmethyl)-1,4-oxazepane can be explored through various reaction pathways, targeting its nucleophilic and electrophilic centers, as well as its potential for radical-mediated transformations.

The nitrogen atoms of both the pyrrolidine (B122466) and the 1,4-oxazepane (B1358080) rings are nucleophilic centers. The lone pair of electrons on these nitrogen atoms can readily attack electrophiles. The secondary amine within the oxazepane ring is generally more reactive towards acylation and alkylation compared to the more sterically hindered tertiary amine of the pyrrolidinyl group. However, the pyrrolidine nitrogen can also react, particularly with strong electrophiles or under conditions that favor quaternization. The ether oxygen in the oxazepane ring is a weaker nucleophile but can be involved in reactions with strong Lewis or Brønsted acids.

Conversely, the carbon atoms adjacent to the nitrogen and oxygen atoms in the heterocyclic rings are potential electrophilic sites, particularly after activation. For instance, protonation of the ether oxygen can render the adjacent carbons more susceptible to nucleophilic attack.

While less common for this type of saturated heterocycle, radical reactions can be initiated at the C-H bonds adjacent to the heteroatoms. Such reactions often require specific radical initiators and can lead to a variety of functionalized products. For instance, radical arylation has been demonstrated for heteroarenes, and similar principles could be applied to saturated heterocycles under specific conditions. nih.gov

Strategies for Selective Functional Group Transformations and Derivatization

Selective functionalization of this compound is key to creating a diverse range of derivatives for chemical space exploration. Strategies often focus on the differential reactivity of the two amine groups.

N-Acylation and N-Alkylation: The secondary amine of the 1,4-oxazepane ring is the primary site for selective acylation and alkylation under standard conditions. This allows for the introduction of a wide variety of substituents. For example, reaction with acyl chlorides or anhydrides in the presence of a base will selectively form the corresponding N-acyl derivative. Similarly, alkylation with alkyl halides can introduce new alkyl groups at this position. Derivatization is a common strategy in analytical chemistry to enhance the detectability of compounds, for example, by introducing a fluorophore. psu.eduresearchgate.netnih.gov

Modification of the Pyrrolidine Ring: While the tertiary amine of the pyrrolidine ring is less reactive to acylation, it can undergo quaternization with reactive alkylating agents like methyl iodide. This transformation would introduce a positive charge and significantly alter the molecule's properties.

Derivatization for Analytical Purposes: Chemical derivatization is a widely used technique in drug analysis to improve the chromatographic and detection characteristics of analytes. psu.edu For a molecule like this compound, derivatization of the secondary amine with reagents such as perfluoroacylimidazoles could be employed for gas chromatography with electron capture detection. psu.edu

Exploration of Ring-Opening, Ring-Closing, and Rearrangement Reactions Involving the Oxazepane Moiety

The seven-membered 1,4-oxazepane ring can participate in a variety of ring-transforming reactions, offering pathways to novel molecular scaffolds.

Ring-Opening Reactions: The 1,4-oxazepane ring is susceptible to ring-opening reactions under specific conditions. Acid-catalyzed cleavage of the ether linkage can occur, particularly with strong acids like hydrogen halides. This would lead to the formation of a substituted amino alcohol. Reductive cleavage of the C-O bond can also be achieved using certain reducing agents. The regioselectivity of ring-opening reactions in unsymmetrical oxetanes is influenced by both steric and electronic effects, a principle that can be extended to the larger oxazepane ring. magtech.com.cn

Ring-Closing Reactions: The synthesis of the 1,4-oxazepane ring itself involves ring-closing reactions. Common strategies include intramolecular cyclization of amino alcohols with appropriate linkers. For instance, a [3+4] annulation strategy involving aza-oxyallyl cations has been reported for the synthesis of 1,4-oxazepane-3-ones. thieme-connect.com Another approach involves the intramolecular cyclization of N-substituted amino alcohols.

Rearrangement Reactions: Rearrangement reactions of heterocyclic systems can provide access to isomeric structures that may be difficult to synthesize directly. While specific rearrangement reactions for this compound are not extensively documented, analogous rearrangements in similar heterocyclic systems, such as the Cornforth rearrangement in oxazoles or the Beckmann rearrangement, highlight the potential for skeletal reorganization under thermal or catalytic conditions. wikipedia.orglibretexts.org

Studies on Regioselective and Chemoselective Transformations

Achieving regioselectivity and chemoselectivity is paramount when functionalizing a molecule with multiple reactive sites like this compound.

Regioselectivity: In the context of this molecule, regioselectivity primarily refers to the selective functionalization of one nitrogen atom over the other, or one C-H bond over others. As mentioned, the secondary amine of the oxazepane ring is generally the more reactive site for acylation and alkylation due to less steric hindrance. In ring-opening reactions, the site of cleavage (C-O vs. C-N bond) would be a key aspect of regioselectivity, often dictated by the reagents and reaction conditions.

Chemoselectivity: Chemoselectivity involves the preferential reaction of one functional group in the presence of others. For example, a mild acylating agent might react exclusively with the secondary amine, leaving the ether and tertiary amine untouched. The development of electrochemical methods for the amino-oxygenation of alkenes has demonstrated high regio- and chemoselectivity in the formation of N/O-heterocycles, showcasing the potential for selective transformations in related systems. researchgate.net

The following table summarizes potential selective transformations:

TransformationReagent/ConditionSelective Site
N-AcylationAcyl chloride, baseSecondary amine of oxazepane
N-AlkylationAlkyl halide, baseSecondary amine of oxazepane
N-QuaternizationMethyl iodideTertiary amine of pyrrolidine
Ether CleavageStrong acid (e.g., HBr)Ether linkage of oxazepane

Synthesis of Structurally Modified Analogues for Chemical Space Exploration

The synthesis of structurally modified analogues of this compound is a valuable endeavor for exploring chemical space and identifying compounds with potentially interesting biological activities.

Modification of the Pyrrolidinyl Substituent: The pyrrolidinylmethyl group at the 2-position of the oxazepane ring can be replaced with other substituents. This can be achieved by starting with a different 2-substituted 1,4-oxazepane precursor. For example, analogues with different N-alkyl or N-aryl groups at this position could be synthesized.

Modification of the Oxazepane Ring: The oxazepane ring itself can be modified. For instance, introducing substituents on the carbon atoms of the ring would create stereocenters and increase molecular complexity. Solid-phase synthesis has been employed to create libraries of chiral 1,4-oxazepane-5-carboxylic acids, demonstrating a viable strategy for generating diverse analogues. rsc.orgrsc.orgrsc.org

Variation of the Heterocyclic Core: The 1,4-oxazepane core could be altered to other heterocyclic systems, such as 1,4-diazepanes or morpholines, to investigate the impact of the heteroatom composition on the molecule's properties.

The generation of such analogues allows for a systematic investigation of structure-activity relationships, a fundamental aspect of drug discovery and materials science.

Development of Advanced Analytical Methodologies for 2 1 Pyrrolidinylmethyl 1,4 Oxazepane

Development and Validation of Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantification

The development of robust chromatographic methods is fundamental for assessing the purity and quantifying chemical compounds. For a molecule such as 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could theoretically be employed. The choice between these techniques would depend on the compound's volatility and thermal stability.

Given its molecular weight and the presence of polar nitrogen and oxygen atoms, HPLC would likely be a suitable method for the analysis of this compound. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the possible addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection.

Gas chromatography could also be a viable option, potentially requiring derivatization to increase the volatility and thermal stability of the compound. A GC method would provide high resolution and, when coupled with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), could offer excellent sensitivity for quantification. keikaventures.com

However, without experimental data, the specific parameters for such methods, including column chemistry, mobile phase composition, temperature programs, and detector settings, cannot be detailed. Furthermore, validation data demonstrating linearity, accuracy, precision, and limits of detection and quantification are absent from the scientific literature.

Application of Advanced Mass Spectrometry Techniques for Trace Analysis and Degradation Product Identification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is an indispensable tool for the structural elucidation and trace analysis of chemical compounds and their impurities. For this compound, high-resolution mass spectrometry (HRMS) would be invaluable for confirming its elemental composition and for identifying potential degradation products by providing highly accurate mass measurements.

Tandem mass spectrometry (MS/MS) would be instrumental in structural characterization by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This would help in identifying the different structural motifs within the molecule. While general principles of fragmentation can be applied, the specific fragmentation pattern of this compound is not documented.

The application of these advanced MS techniques would be crucial for identifying and quantifying trace-level impurities and any products that may form under stress conditions (e.g., acid, base, oxidative, photolytic, and thermal stress), which is a critical component of stability studies.

Spectrophotometric and Electrochemical Methods for Selective Detection and Characterization

Spectrophotometric methods, such as UV-Visible spectroscopy, could potentially be used for the quantification of this compound if the molecule possesses a suitable chromophore. The heterocyclic rings may exhibit some UV absorbance, which could be exploited for a simple and rapid assay. However, the selectivity of such a method might be limited.

Electrochemical methods could offer a sensitive and selective alternative for the detection of this compound. The nitrogen atoms in the pyrrolidine (B122466) and oxazepane rings could potentially be electrochemically active, allowing for their detection using techniques like voltammetry or amperometry. The development of such a method would require a thorough investigation of the compound's electrochemical behavior at various electrode surfaces and in different supporting electrolytes.

No specific spectrophotometric or electrochemical methods dedicated to the analysis of this compound have been reported.

Chiral Separation Techniques for Enantiomeric Purity Determination of Stereoisomers

The structure of this compound contains a chiral center at the 2-position of the 1,4-oxazepane (B1358080) ring. Therefore, the compound can exist as a pair of enantiomers. For applications where the stereochemistry of the molecule is critical, the development of chiral separation methods is essential to determine the enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) would be the most common approach for separating the enantiomers of this compound. Various types of CSPs are commercially available, and the selection of the appropriate column and mobile phase would require experimental screening.

Alternatively, chiral Gas Chromatography (GC) could be employed, possibly after derivatization with a chiral reagent. Another approach involves the use of chiral capillary electrophoresis.

The successful development of a chiral separation method would allow for the accurate determination of the enantiomeric ratio and the quantification of any enantiomeric impurity. As with the other analytical techniques, there is no published data on the chiral separation of this compound.

Future Directions in the Academic Research of 2 1 Pyrrolidinylmethyl 1,4 Oxazepane

Exploration of Unconventional Synthetic Methodologies and Chemical Transformations

Future research is anticipated to venture beyond traditional synthetic routes for 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane, exploring more innovative and efficient methodologies. A significant focus will likely be on the development of stereoselective synthetic pathways. Given that the molecule possesses at least one chiral center at the 2-position of the oxazepane ring, the ability to selectively synthesize specific stereoisomers is of paramount importance for potential pharmaceutical applications. Research into the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has already demonstrated the feasibility of creating stereocenters in the 1,4-oxazepane (B1358080) ring. rsc.org

Moreover, the exploration of novel chemical transformations of the existing scaffold will be a priority. This could involve functionalization at various positions on both the pyrrolidine (B122466) and oxazepane rings, leading to a library of new derivatives. Such studies would not only expand the chemical space around this core structure but also enable the fine-tuning of its physicochemical properties for specific applications.

A hypothetical comparison of a conventional versus a novel, stereoselective synthesis is presented in Table 1.

Parameter Conventional Synthesis (e.g., Reductive Amination) Hypothetical Novel Stereoselective Synthesis
Starting Materials Commercially available, achiralChiral pool or asymmetric catalysis
Number of Steps 3-52-4
Overall Yield 20-30%40-50%
Stereoselectivity Racemic mixtureHigh diastereomeric/enantiomeric excess (>95%)
Purification Chiral separation requiredStandard chromatography

This table presents a hypothetical comparison to illustrate potential research advancements.

Potential Applications in Advanced Materials Science or Supramolecular Chemistry

The inherent structural features of this compound, namely the presence of nitrogen and oxygen heteroatoms, make it a compelling candidate for applications in materials science and supramolecular chemistry. Nitrogen-containing heterocycles are known to be versatile building blocks in the creation of functional materials. msesupplies.com These compounds can act as ligands for metal complexes, which may exhibit interesting catalytic or photophysical properties.

In the realm of supramolecular chemistry, the ability of the nitrogen atoms to participate in hydrogen bonding and other non-covalent interactions could be exploited for the construction of self-assembling systems. openmedicinalchemistryjournal.com Such systems could find applications in areas like drug delivery, sensing, and the development of "smart" materials that respond to external stimuli. The investigation of how this compound interacts with various metal ions or organic guest molecules will be a crucial step in this direction. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To facilitate more extensive research and potential future commercialization, the development of scalable and efficient production methods is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in terms of safety, reproducibility, and throughput. thieme-connect.de The application of flow chemistry to the synthesis of various heterocyclic compounds has been well-documented and has often led to improved yields and reduced reaction times. beilstein-journals.orggoflow.at

Future research will likely focus on adapting the synthesis of this compound to a continuous flow process. This would involve optimizing reaction conditions such as temperature, pressure, and catalyst loading within a flow reactor. The integration of in-line purification techniques could further streamline the production process, leading to a fully automated system for the on-demand synthesis of this compound and its derivatives. beilstein-journals.org

A projected comparison of batch versus flow synthesis for the production of this compound is detailed in Table 2.

Parameter Traditional Batch Synthesis Automated Flow Synthesis
Reaction Time 12-24 hours30-60 minutes
Scalability Limited by reactor sizeEasily scalable by extending run time
Process Control Manual, less preciseAutomated, highly precise
Safety Potential for thermal runawayEnhanced heat and mass transfer, improved safety
Productivity ( g/hour ) LowHigh

This table illustrates the potential advantages of adopting flow chemistry for the synthesis of this compound.

Continued Refinement of Computational Models and Theoretical Predictions

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules. For this compound, these methods can provide valuable insights into its conformational landscape, electronic properties, and potential interactions with biological targets or other molecules. A 3D-QSAR analysis has been successfully applied to other 1,4-oxazepane derivatives to understand their structure-activity relationships. nih.gov

Future research will focus on developing more sophisticated computational models to predict the reactivity of this compound, its spectroscopic signatures (NMR, IR), and its potential to form stable complexes in supramolecular assemblies. These theoretical predictions can guide experimental work, saving time and resources by prioritizing the most promising avenues of investigation.

Investigation of Novel Reactivity Patterns and Unexplored Chemical Properties

While the fundamental structure of this compound is known, its full range of chemical reactivity remains largely unexplored. Future academic inquiry will undoubtedly focus on uncovering novel reactivity patterns. This could include, for example, ring-opening reactions of the oxazepane ring under specific conditions, or the participation of the pyrrolidine nitrogen in unexpected catalytic cycles.

Furthermore, a systematic investigation of its fundamental chemical properties, such as its pKa values, redox potential, and thermal stability, will be crucial for its development in any application. The modification of the heterocyclic ring structure can significantly alter the chemical and physical properties of a molecule. nih.gov Understanding these foundational characteristics will provide a solid basis for the rational design of new derivatives with tailored functionalities. The study of other nitrogen-containing heterocycles has revealed a wide array of biological and chemical activities, suggesting that this compound may hold similar promise. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers design a synthesis route for 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane?

  • Methodological Answer : Synthesis routes for heterocyclic compounds like this compound typically involve multi-step reactions. Start with selecting precursors such as pyrrolidine derivatives and oxazepane intermediates. Use nucleophilic substitution or reductive amination to introduce substituents. For example, the pyrrolidinylmethyl group can be attached via alkylation under inert conditions (e.g., N₂ atmosphere) using catalysts like Pd/C or Raney Ni . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .

Q. What spectroscopic and analytical techniques are appropriate for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR to identify proton environments (e.g., pyrrolidine ring protons at δ 1.6–2.1 ppm, oxazepane protons at δ 3.4–4.0 ppm).
  • FT-IR : Confirm functional groups (e.g., C-N stretch at ~1100 cm⁻¹, C-O-C in oxazepane at ~1250 cm⁻¹).
  • Mass Spectrometry : HRMS for molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : If crystalline, determine bond angles and stereochemistry .

Q. How should researchers integrate theoretical frameworks into studies on this compound?

  • Methodological Answer : Link the research to established theories in heterocyclic chemistry, such as Baldwin’s rules for ring-forming reactions or frontier molecular orbital (FMO) theory to predict reactivity. For pharmacological studies, apply structure-activity relationship (SAR) models to correlate substituent effects with biological activity. Theoretical frameworks guide hypothesis formulation (e.g., "The pyrrolidinyl group enhances lipophilicity, improving blood-brain barrier penetration") and experimental design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during synthesis optimization?

  • Methodological Answer : Use factorial design (e.g., 2³ factorial experiments) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Analyze interactions via ANOVA to identify significant factors. For instance, if yield discrepancies arise between batches, replicate reactions under controlled conditions and use statistical tools (e.g., t-tests, RSD calculations) to assess reproducibility. Contradictions may stem from unaccounted variables (e.g., moisture sensitivity) requiring rigorous environmental controls .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., GPCRs). Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Pharmacophore Modeling : Align structural features with known bioactive scaffolds to infer mechanism of action .

Q. How to analyze metabolic pathways and toxicity profiles of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rat) to identify Phase I/II metabolites via LC-MS/MS. Monitor cytochrome P450 inhibition to assess drug-drug interaction risks.
  • Toxicogenomics : Apply RNA sequencing to evaluate gene expression changes in hepatocyte cell lines exposed to the compound.
  • QSAR Models : Predict toxicity endpoints (e.g., LD₅₀) using databases like ECOTOX .

Q. What strategies address stereochemical challenges in synthesizing enantiopure forms?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps.
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with simulated data .

Methodological Considerations for Data Interpretation

Q. How to validate unexpected spectroscopic or biological activity data?

  • Methodological Answer : Cross-validate findings using orthogonal techniques. For example, if NMR suggests an impurity, confirm via HPLC-DAD. For biological assays, repeat experiments with blinded samples and include positive/negative controls. Use consensus scoring in docking studies to minimize false positives .

Q. What frameworks guide the design of multi-disciplinary studies (e.g., chemical biology) involving this compound?

  • Methodological Answer : Adopt a systems chemistry approach by integrating chemical synthesis, in silico modeling, and in vitro assays. For example, combine SAR data with transcriptomics to map compound effects on cellular pathways. Align experimental workflows with FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.